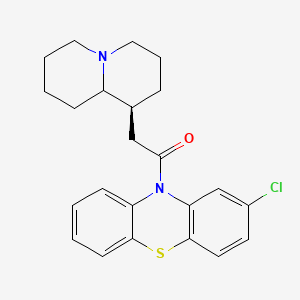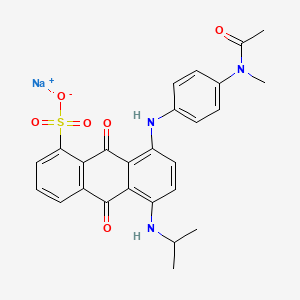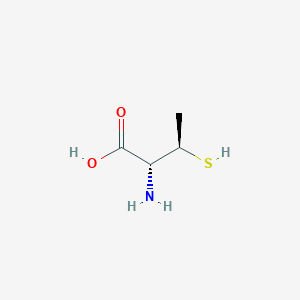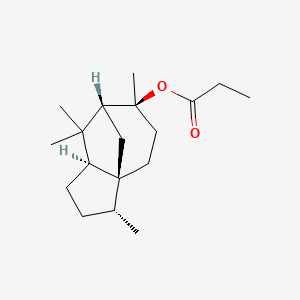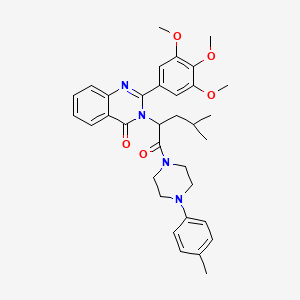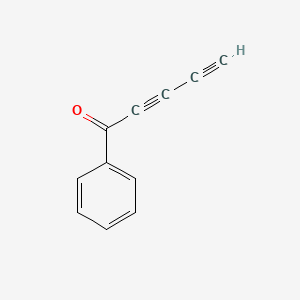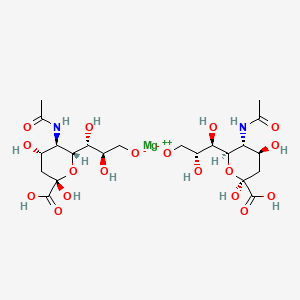
Magnesium N-acetylneuraminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium N-acetylneuraminate is a compound that combines magnesium with N-acetylneuraminic acid, a well-known sialic acid. N-acetylneuraminic acid is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions, including cellular recognition, virus invasion, and regulation of biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminic acid, a key component of Magnesium N-acetylneuraminate, can be achieved through various methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. Among these, enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation has been reported to produce N-acetylneuraminic acid with high production efficiency .
Industrial Production Methods: Industrial production of N-acetylneuraminic acid involves enzyme synthesis, whole-cell biosynthesis, and de novo biosynthesis. These methods are optimized to achieve high yields and efficiency, making them suitable for large-scale production .
化学反応の分析
Types of Reactions: Magnesium N-acetylneuraminate undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of N-acetylneuraminic acid include pyruvate, N-acetyl-glucosamine, and various enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. The conditions for these reactions typically involve specific pH levels, temperatures, and concentrations of substrates .
Major Products: The major products formed from the reactions of N-acetylneuraminic acid include various derivatives of sialic acids, which have significant biological and industrial applications .
科学的研究の応用
Magnesium N-acetylneuraminate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of various sialic acid derivatives, which are important in the study of glycosylation and other biochemical processes .
Biology: In biology, N-acetylneuraminic acid plays a crucial role in cellular recognition, virus invasion, and immune response modulation. It is also involved in the development of neural tissues and the regulation of cell adhesion .
Medicine: In medicine, N-acetylneuraminic acid is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production. It has potential therapeutic applications in treating viral infections, inflammation, and cancer .
Industry: In the industrial sector, N-acetylneuraminic acid is used in the production of cosmetics, food additives, and pharmaceuticals. Its ability to enhance the stability and bioavailability of active ingredients makes it valuable in various formulations .
作用機序
The mechanism of action of Magnesium N-acetylneuraminate involves its interaction with specific molecular targets and pathways:
Molecular Targets: N-acetylneuraminic acid interacts with cell surface receptors and enzymes involved in glycosylation. It plays a role in modulating the activity of these receptors and enzymes, thereby influencing various cellular processes .
Pathways Involved: The pathways involved in the action of N-acetylneuraminic acid include the sialylation pathway, which is critical for the synthesis of glycoproteins and glycolipids. This pathway is essential for cellular recognition, immune response, and other biological functions .
類似化合物との比較
Magnesium N-acetylneuraminate can be compared with other similar compounds, such as:
N-acetylneuraminic acid (Neu5Ac): Neu5Ac is the most common sialic acid and is involved in various biological functions. It is similar to this compound but lacks the magnesium component .
N-glycolylneuraminic acid (Neu5Gc): Neu5Gc is another sialic acid that differs from Neu5Ac by the presence of a glycolyl group instead of an acetyl group. It is not found in humans but is present in other mammals .
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): KDN is a sialic acid that lacks the N-acetyl group. It is found in certain bacteria and lower organisms and has distinct biological functions compared to Neu5Ac .
Uniqueness: this compound is unique due to the presence of magnesium, which may enhance its stability and bioavailability. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
114767-12-3 |
|---|---|
分子式 |
C22H36MgN2O18 |
分子量 |
640.8 g/mol |
IUPAC名 |
magnesium;(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate |
InChI |
InChI=1S/2C11H18NO9.Mg/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |
InChIキー |
KFMXYNZGLWRCGW-BNMLIUAKSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Mg+2] |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


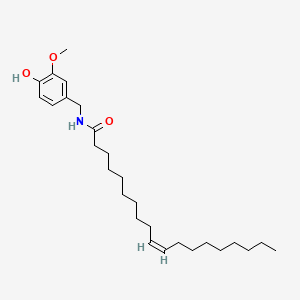
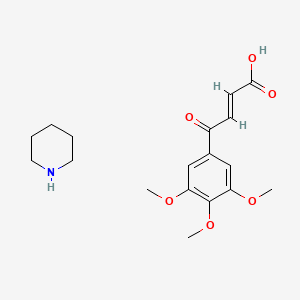
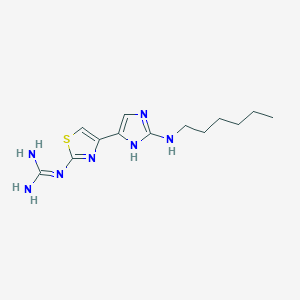
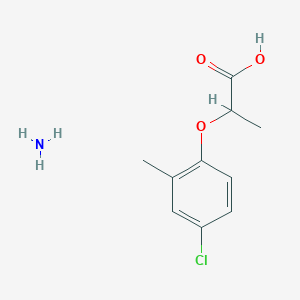
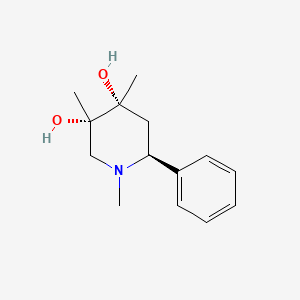
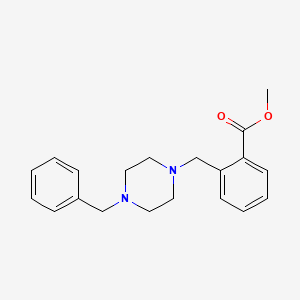
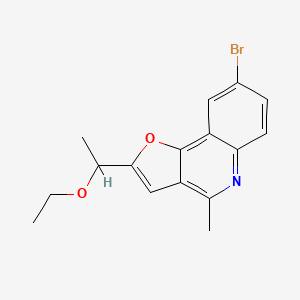
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
